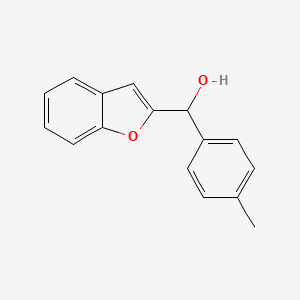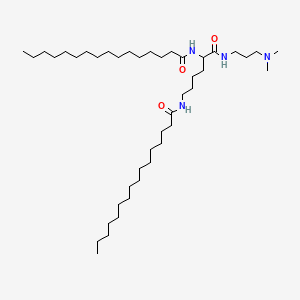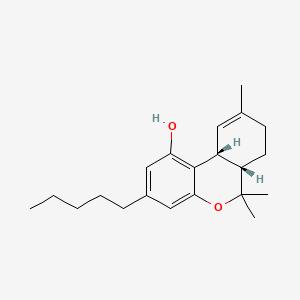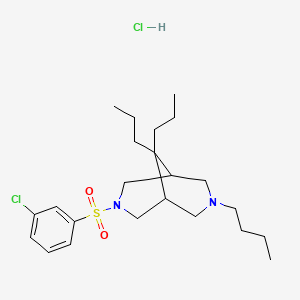
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
- Formation of the bicyclic core structure through a cyclization reaction.
- Introduction of the butyl and dipropyl groups via alkylation reactions.
- Incorporation of the 3-chlorophenylsulfonyl group through a sulfonylation reaction.
- Final purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups could contribute to its activity against specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other industrial products. Its diverse reactivity and stability make it a versatile compound for various applications.
作用機序
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride will depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride may include other bicyclic amines or sulfonyl-containing compounds. Examples could include:
- 3,7-Diazabicyclo(3.3.1)nonane derivatives with different substituents.
- Sulfonyl-containing compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure
特性
CAS番号 |
120466-65-1 |
|---|---|
分子式 |
C23H38Cl2N2O2S |
分子量 |
477.5 g/mol |
IUPAC名 |
3-butyl-7-(3-chlorophenyl)sulfonyl-9,9-dipropyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C23H37ClN2O2S.ClH/c1-4-7-13-25-15-19-17-26(29(27,28)22-10-8-9-21(24)14-22)18-20(16-25)23(19,11-5-2)12-6-3;/h8-10,14,19-20H,4-7,11-13,15-18H2,1-3H3;1H |
InChIキー |
ZDBMKYUIDNSRFL-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC2CN(CC(C1)C2(CCC)CCC)S(=O)(=O)C3=CC(=CC=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



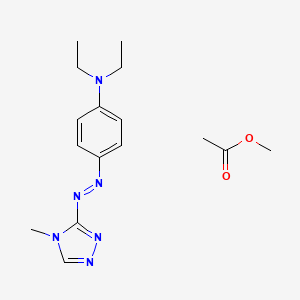
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
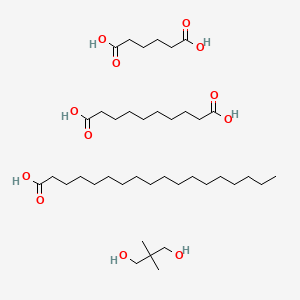

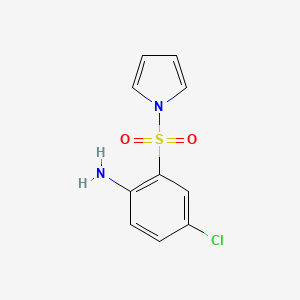

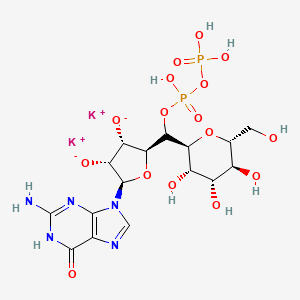
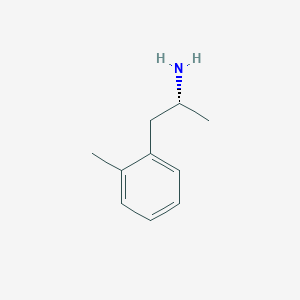
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)

